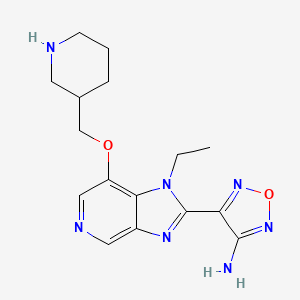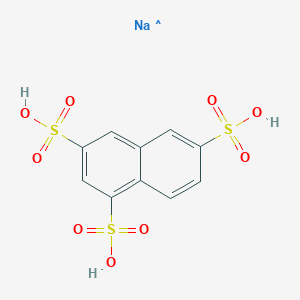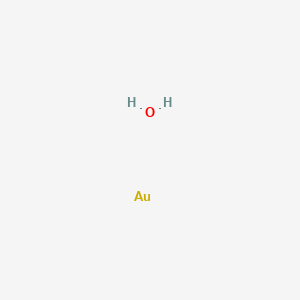
Gold-water
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold oxide (Au2O3), also known as gold(III) oxide, is an inorganic compound composed of gold and oxygen. It appears as a red-brown solid and is known for its unique properties and applications in various fields. The compound decomposes at around 298°C and features square planar gold centers with both 2- and 3-coordinated oxides .
Vorbereitungsmethoden
Gold oxide can be synthesized through several methods, including:
Heating Amorphous Hydrated Gold(III) Oxide: This method involves heating amorphous hydrated gold(III) oxide with perchloric acid and an alkali metal perchlorate in a sealed quartz tube at approximately 250°C and 30 MPa.
Reactive Sputtering: Gold oxide films can be prepared by reactive sputtering from a gold target in an oxygen atmosphere.
Oxygen-dc Glow Discharge: Gold films can be treated with an oxygen-dc glow discharge to form gold oxide.
Electrochemical Methods: Anodic oxidation within an electrochemical cell can also produce gold oxide.
Analyse Chemischer Reaktionen
Gold oxide undergoes various chemical reactions, including:
Decomposition: Gold oxide decomposes into gold and oxygen when heated.
Reduction: It can be reduced to metallic gold using reducing agents such as hydrogen or carbon monoxide.
Oxidation: Gold oxide can act as an oxidizing agent in reactions with other compounds.
Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids. The major products formed from these reactions are metallic gold and oxygen.
Wissenschaftliche Forschungsanwendungen
Gold oxide has several scientific research applications, including:
Catalysis: It acts as a catalyst in the oxidation of carbon monoxide and other hydrocarbons.
Electronics: Gold oxide is used in the production of electronic components due to its unique electrical properties.
Nanotechnology: It is employed in the synthesis of gold nanoparticles, which have applications in various fields, including medicine and environmental science.
Glass Coloration: Gold oxide is used to impart color to glass.
Fuel Cells: It is utilized in fuel cell applications due to its ionic conductivity.
Wirkmechanismus
The mechanism by which gold oxide exerts its effects is primarily through its ability to act as an oxidizing agent. The compound’s gold centers can undergo redox reactions, facilitating the transfer of electrons and promoting various chemical processes. The molecular targets and pathways involved include the oxidation of carbon monoxide and hydrocarbons, where gold oxide facilitates the conversion of these compounds into less harmful substances .
Vergleich Mit ähnlichen Verbindungen
Gold oxide can be compared with other similar compounds, such as:
Gold(I) Oxide (Au2O): Unlike gold(III) oxide, gold(I) oxide is less stable and is considered metastable.
Silver Oxide (Ag2O): Silver oxide is another noble metal oxide with similar oxidizing properties but different applications and stability.
Copper Oxide (CuO): Copper oxide is widely used in catalysis and electronics, similar to gold oxide, but has different chemical properties and reactivity.
Gold oxide’s uniqueness lies in its stability, high oxidation state, and specific applications in catalysis and electronics, which distinguish it from other metal oxides .
Eigenschaften
Molekularformel |
AuH2O |
|---|---|
Molekulargewicht |
214.982 g/mol |
IUPAC-Name |
gold;hydrate |
InChI |
InChI=1S/Au.H2O/h;1H2 |
InChI-Schlüssel |
MPOKJOWFCMDRKP-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


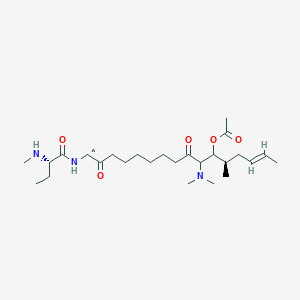
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)
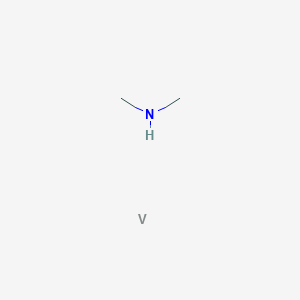
![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

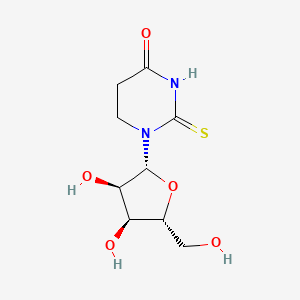
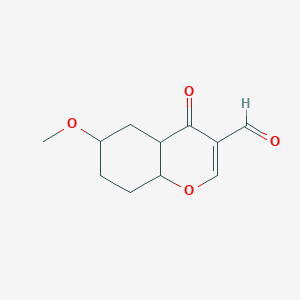
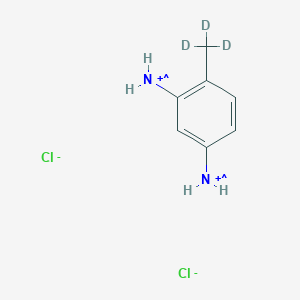
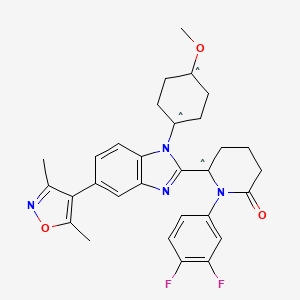
![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
